Saralasin, a partial agonist and competitive antagonist of angiotensin II (AII), has been a subject of interest in the field of hypertension and cardiovascular research. It is an analog of AII with specific amino acid substitutions that confer its unique pharmacological properties. The compound has been instrumental in elucidating the role of the renin-angiotensin system (RAS) in blood pressure regulation and has potential diagnostic and therapeutic applications in conditions associated with RAS dysregulation123489.
Saralasin acts primarily by competing with AII for receptor binding sites, thereby inhibiting the effects of AII. It has a high affinity for vascular smooth muscle receptors, which allows it to effectively block the vasoconstrictive and aldosterone-secreting actions of AII. This competitive inhibition is particularly evident in states of elevated plasma renin activity, where AII's influence on blood pressure is pronounced148. Interestingly, saralasin has also been identified as an agonist at the AT2 receptor, inducing effects such as neurite outgrowth in cell assays, which suggests a more complex pharmacodynamic profile than initially thought3.
Saralasin has been extensively studied in the context of hypertension, especially in distinguishing renin-dependent (renovascular) hypertension from essential hypertension. It has been shown to lower blood pressure in patients with renovascular hypertension, particularly after sodium depletion, which enhances the sensitivity to AII17810. The hemodynamic changes induced by saralasin, such as reductions in cardiac output and peripheral resistance, further support its role in managing hypertension27.
In cardiovascular research, saralasin has been used to explore the hemodynamic correlates of arterial pressure changes. Its infusion in sodium-depleted hypertensive patients has revealed variable effects on vascular receptors and cardiac function, including inhibitory effects on contractility and venous return257. These findings have implications for understanding the pathophysiology of hypertension and the therapeutic targeting of the RAS.
The renal effects of saralasin have been a focus of several studies. It has been observed to induce dose-related renal vasoconstriction in humans, which correlates with a rise in plasma noradrenaline levels, suggesting a sympathetic neural component to its action5. Additionally, saralasin's differential effects on the renal circulation of stenosed versus non-stenosed kidneys in unilateral renovascular hypertension have been documented, highlighting its potential for diagnostic use in renal vascular disorders10.
Saralasin has also been investigated for its antiarrhythmic properties in models of ischemia and reperfusion. It has been found to suppress arrhythmias in isolated guinea pig ventricular models, suggesting a role in the management of ischemic heart disease. The antiarrhythmic effects appear to be mediated by mechanisms independent of its circulatory and central actions, such as prolongation of the effective refractory period and inhibition of transmural conduction time6.
CAS No.: 366472-45-9
CAS No.: 682-30-4
CAS No.: 1460-97-5
CAS No.: 18529-47-0
CAS No.: